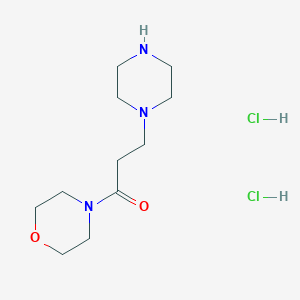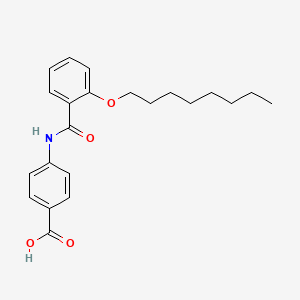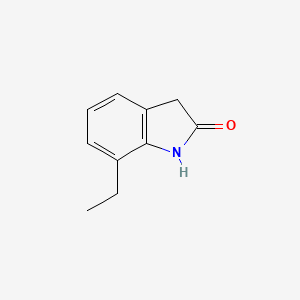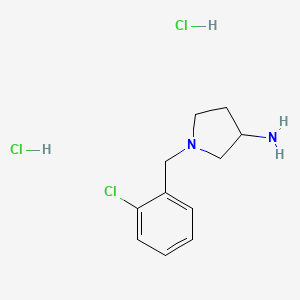
1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride
Descripción general
Descripción
“1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride” is a chemical compound with the molecular formula C11H17Cl3N2 . It’s used in various scientific research studies and possesses diverse applications, including drug development and organic synthesis.
Physical And Chemical Properties Analysis
For detailed physical and chemical properties, you can refer to databases like PubChem . They usually provide information like molecular weight, solubility, melting point, and more.Aplicaciones Científicas De Investigación
Pyrrolidines in Medicinal Chemistry and Industry
Pyrrolidines, a class of heterocyclic organic compounds to which 1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride belongs, have significant implications in both medicinal chemistry and industry. They display biological effects and are utilized in medicine. Additionally, their industrial applications include roles as dyes and agrochemical substances. Their chemistry is crucial for modern science, particularly in synthesis through [3+2] cycloadditions, a process studied in depth by Żmigrodzka et al. (2022) (Żmigrodzka et al., 2022).
Synthesis of Benzopyrano Pyrrolidines
The synthesis of 1-benzopyrano pyrrolidines, a product from the reaction of chromones with nonstabilized azomethine ylides, is another area of research. This process involves the formation of 1-benzopyrano[2,3-c]pyrrolidines and other derivatives through diastereoselective reactions, as explored by Sosnovskikh et al. (2014) (Sosnovskikh et al., 2014).
Novel Methods in Pyrrolidine Synthesis
Research by Smaliy et al. (2011) introduced a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, demonstrating the significance of pyrrolidines in medicinal chemistry. This method is simpler and more practical for large-scale production compared to previous techniques (Smaliy et al., 2011).
Pyrrolidine Derivatives in Pharmacology
In pharmacology, the synthesis and testing of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have shown significant antiarrhythmic and antihypertensive effects. These effects may be linked to their alpha-adrenolytic properties, as highlighted in the study by Malawska et al. (2002) (Malawska et al., 2002).
Pyrrolidine as a Key Intermediate
Pyrrolidines also serve as key intermediates in organic synthesis. For example, the synthesis of 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate, was improved for better yield and efficiency as detailed by Feng Ta (2013) (Feng Ta, 2013).
Mecanismo De Acción
The mechanism of action of this compound isn’t specified in the resources I found. If it’s used in drug development, the mechanism would depend on the biological target it interacts with.
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLUWWWFIYZSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697933 | |
| Record name | 1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
347194-15-4 | |
| Record name | 1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424202.png)
![2-[4-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B1424203.png)
![5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1424206.png)
![5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424207.png)
![4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1424208.png)

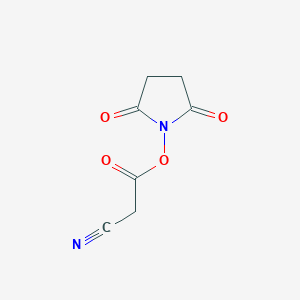
![6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424212.png)
![6-Chloro-1h-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424214.png)
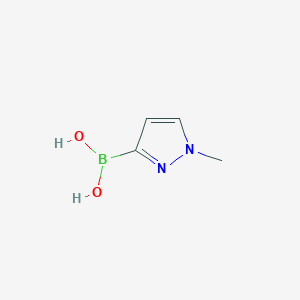
![5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424217.png)
